molecular formula C17H14BrN3O3S B2814852 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 391227-46-6

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B2814852
CAS No.: 391227-46-6
M. Wt: 420.28
InChI Key: KMVDBJNCDOXRGH-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-bromophenyl group and at position 2 with a 3,5-dimethoxybenzamide moiety.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c1-23-13-7-11(8-14(9-13)24-2)15(22)19-17-21-20-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVDBJNCDOXRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a coupling reaction with a brominated aromatic compound.

    Attachment of the Dimethoxybenzamide Group: The final step involves the reaction of the intermediate product with 3,5-dimethoxybenzoic acid or its derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the thiadiazole ring structure.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the replication of cancer cells by interfering with DNA synthesis or induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The target compound shares structural homology with several 1,3,4-thiadiazole-based derivatives synthesized in . Key comparisons include:

Compound ID Substituents on Thiadiazole Benzamide/Other Groups Yield (%) Melting Point (°C) Notable Features
5j () 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxy 82 138–140 Moderate yield, intermediate melting point
5h () Benzylthio 2-Isopropyl-5-methylphenoxy 88 133–135 High yield, lower melting point due to bulky benzyl group
Target 4-Bromophenyl 3,5-Dimethoxybenzamide N/A N/A Bromine enhances halogen bonding; dimethoxy improves solubility

Key Observations :

  • Substituent Effects: Bulky substituents (e.g., benzylthio in 5h) correlate with lower melting points (133–135°C) compared to smaller groups (e.g., methylthio in 5f: 158–160°C) . The target compound’s 4-bromophenyl group may similarly reduce melting points relative to non-aromatic substituents.
  • Synthetic Yields : Thiadiazole derivatives with aromatic substituents (e.g., 4-chlorobenzylthio in 5j) exhibit moderate yields (82%), while benzylthio derivatives (5h) achieve higher yields (88%) . The bromophenyl group in the target compound may require optimized coupling conditions for comparable yields.
Comparison with Benzamide Derivatives

The compound N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () shares a bromophenyl and benzamide motif but differs in substitution patterns:

  • Benzamide Substitution : The target compound has 3,5-dimethoxy groups, whereas ’s analogue has 3,4,5-trimethoxy substitution. The reduced methoxy groups in the target compound may decrease steric hindrance and alter hydrogen-bonding networks .
  • Crystallography: In , N-H···O hydrogen bonds form chains along [101], stabilizing the crystal lattice. The 3,5-dimethoxy configuration in the target compound may favor different packing modes due to altered symmetry and hydrogen-bond donor/acceptor sites.
Bioactivity Trends in Analogous Compounds
  • Bromophenyl Derivatives : Compounds like N-5-tetrazolyl-N′-4-bromophenylacylurea (2j) () exhibit strong plant growth-regulating activity, suggesting bromine’s role in enhancing bioactivity .
  • Methoxy Substitution : Dimethoxy or trimethoxy benzamide derivatives (e.g., ) are associated with improved solubility and membrane permeability, critical for agrochemical efficacy .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C15H14BrN3O2S
  • Molecular Weight : 378.22 g/mol
  • CAS Number : 13178-12-6

The structural representation highlights the presence of a thiadiazole ring, which is known for its diverse biological activities.

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

  • Formation of Thiadiazole Ring : The initial step includes the condensation of 4-bromobenzoyl hydrazine with thiocarbonyl compounds.
  • Substitution Reactions : The introduction of the dimethoxybenzoyl group is achieved through acylation reactions.
  • Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing.

Anticancer Activity

Research has demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. In particular, this compound has shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
HeLa (Cervical)12.8
A549 (Lung)9.7

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

The proposed mechanisms for its biological activity include:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in microbial cells.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cytotoxic effects.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar thiadiazole derivatives:

  • Study on Anticancer Activity :
    • A study by Abdel Rahman et al. explored various thiadiazole derivatives and reported significant anticancer activity against multiple human cancer cell lines with IC50 values ranging from 8 to 15 µM. The study emphasized structure-activity relationships that enhance efficacy .
  • Antimicrobial Efficacy Study :
    • Research conducted on a series of bromophenyl-thiadiazole derivatives indicated that modifications in substituents significantly affected their antimicrobial potency. The study found that compounds with electron-withdrawing groups showed enhanced activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the thiadiazole core. Key steps include:

  • Nucleophilic substitution to introduce the 4-bromophenyl group at the 5-position of the thiadiazole ring .

  • Amide coupling between the thiadiazol-2-amine intermediate and 3,5-dimethoxybenzoic acid using coupling agents like EDC/HOBt .

  • Optimization : Reaction temperature (60–80°C), solvent choice (DMF or THF), and catalyst (e.g., DMAP) significantly impact yield. Microwave-assisted synthesis can reduce reaction times and improve efficiency .

    Example Reaction Conditions :

    StepReagents/ConditionsYieldReference
    Thiadiazole formationH2SO4, reflux, 4 h65%
    Amide couplingEDC, HOBt, DMF, 24 h72%

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to bromine’s deshielding effect) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 435.02) .
  • X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., SHELX software for refinement) .
  • Purity Analysis : HPLC (≥95% purity) with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of thiadiazol-2-yl benzamide derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). Strategies include:

  • Dose-response profiling : Establish IC50 values across multiple cell lines (e.g., anticancer activity in MCF-7 vs. HEK293) .
  • Target validation : Use siRNA knockdown or CRISPR to confirm target specificity (e.g., CDK inhibition assays for cell cycle effects) .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50 values normalized to control assays) .

Q. What computational methods are recommended for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., binding to CDK2’s ATP pocket) .

  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

  • QSAR Models : Use descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .

    Example Docking Results :

    Target ProteinBinding Energy (kcal/mol)Key InteractionsReference
    CDK2-9.2H-bond with Glu81, hydrophobic with Ile10

Q. What strategies mitigate low yields in multi-step syntheses of such compounds?

  • Methodological Answer :

  • Intermediate purification : Flash chromatography after each step to remove byproducts (e.g., silica gel, ethyl acetate/hexane gradients) .
  • Catalyst screening : Test Pd catalysts (e.g., Pd(PPh3)4) for Suzuki couplings involving bromophenyl groups .
  • Solvent effects : Switch to polar aprotic solvents (e.g., DMSO) for amide coupling to enhance solubility .

Data Contradiction Analysis

  • Example Issue : Conflicting reports on antimicrobial efficacy (MIC ranging from 8–64 µg/mL).
    • Resolution : Standardize testing using CLSI guidelines, control for bacterial strain variability (e.g., S. aureus ATCC 25923 vs. clinical isolates) .

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